Specific Scientific Field: The specific scientific field is Electro-Organic Synthesis .
Detailed Description of the Methods of Application or Experimental Procedures: The synthesis of “2,2’,3,3’,5,5’-Hexamethyl-4,4’-dihydroxybiphenyl” is achieved by direct oxidative homocoupling of 2,4-dimethylphenol . This transformation can be realized by conventional chemical methods either by using stoichiometric or over-stoichiometric amounts of oxidants . Or by using transition metal catalysts, such as rhodium (III) metallocene , VO (acac) 2 , RuCl 3 and many more .
Thorough Summary of the Results or Outcomes Obtained: The electrosynthesis was optimized in a manner that allows it to be easily adopted to different scales such as laboratory, semitechnical and technical scale . Furthermore, the challenges such as side reactions, heat development and gas evolution that arose during optimization are also discussed in detail . They have succeeded in obtaining yields of up to 62% of the desired biphenol .
Specific Scientific Field: The specific scientific field is Polymer Synthesis .
2,2',3,3',5,5'-hexamethyl-[1,1'-biphenyl]-4,4'-diol is an organic compound characterized by its biphenyl structure with six methyl groups and two hydroxyl groups. Its molecular formula is . The compound exhibits unique physical properties due to the steric hindrance provided by the methyl groups, which can influence its solubility and reactivity.
The synthesis of 2,2',3,3',5,5'-hexamethyl-[1,1'-biphenyl]-4,4'-diol typically involves the oxidative coupling of 2,3,6-trimethylphenol in an alkaline aqueous solution. Key steps include:
The compound has several potential applications:
Several compounds share structural similarities with 2,2',3,3',5,5'-hexamethyl-[1,1'-biphenyl]-4,4'-diol. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3,3',4,4',6,6'-Hexamethyl[1,1'-biphenyl]-2,2'-diol | Different hydroxyl positioning; potential for different reactivity. | |
[1,1'-Biphenyl]-2,2'-diol, 3,3',5,5',6,6'-hexamethyl- | Similar structure but varies in methyl group positioning. | |
2,2',4,4',6,6'-Hexamethyl-1,1'-biphenyl | Lacks hydroxyl groups; primarily used in industrial applications. |
These compounds illustrate the diversity within biphenyl derivatives while highlighting the unique hydroxyl positioning and methyl substitution pattern of 2,2',3,3',5,5'-hexamethyl-[1,1'-biphenyl]-4,4'-diol.